molecular formula C164H272N58O52S6 B170424 Sapecin CAS No. 119938-54-4

Sapecin

Cat. No.: B170424
CAS No.: 119938-54-4
M. Wt: 4081 g/mol
InChI Key: OOHSAXUMXBYUKE-JFFWMJMXSA-N
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Description

Sapecin is an antibacterial peptide isolated from the flesh fly, Sarcophaga peregrina. It belongs to the family of insect defensins, which are small, cysteine-rich peptides known for their potent antimicrobial properties. This compound exhibits strong activity against Gram-positive bacteria and is a crucial component of the insect’s immune defense system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sapecin can be synthesized chemically through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid’s amine group.

    Coupling: Activation and addition of the next amino acid.

    Cleavage: Release of the synthesized peptide from the resin.

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism produces this compound, which is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Sapecin primarily undergoes interactions with bacterial membranes rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sapecin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Sapecin is part of a larger family of insect defensins, which includes:

Uniqueness of this compound:

This compound’s unique properties and potent antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C164H272N58O52S6/c1-22-76(14)125(218-120(236)59-187-156(268)126(82(20)225)219-121(237)58-186-136(248)104(60-223)210-142(254)95(43-73(8)9)202-140(252)93(41-71(4)5)203-148(260)102(51-122(238)239)207-154(266)110(66-279)217-160(272)127(83(21)226)222-128(240)77(15)166)159(271)208-101(49-114(169)230)147(259)205-98(46-86-53-178-69-189-86)144(256)211-105(61-224)149(261)192-80(18)131(243)212-106(62-275)150(262)193-78(16)129(241)190-79(17)130(242)200-97(45-85-52-177-68-188-85)145(257)214-107(63-276)152(264)204-94(42-72(6)7)141(253)201-92(40-70(2)3)139(251)197-89(30-26-38-180-163(173)174)134(246)184-57-119(235)196-100(48-113(168)229)146(258)198-88(29-25-37-179-162(171)172)133(245)183-54-116(232)182-55-117(233)195-96(44-84-32-34-87(227)35-33-84)143(255)213-108(64-277)153(265)206-99(47-112(167)228)135(247)185-56-118(234)194-90(28-23-24-36-165)137(249)191-81(19)132(244)220-123(74(10)11)157(269)216-111(67-280)155(267)221-124(75(12)13)158(270)215-109(65-278)151(263)199-91(31-27-39-181-164(175)176)138(250)209-103(161(273)274)50-115(170)231/h32-35,52-53,68-83,88-111,123-127,223-227,275-280H,22-31,36-51,54-67,165-166H2,1-21H3,(H2,167,228)(H2,168,229)(H2,169,230)(H2,170,231)(H,177,188)(H,178,189)(H,182,232)(H,183,245)(H,184,246)(H,185,247)(H,186,248)(H,187,268)(H,190,241)(H,191,249)(H,192,261)(H,193,262)(H,194,234)(H,195,233)(H,196,235)(H,197,251)(H,198,258)(H,199,263)(H,200,242)(H,201,253)(H,202,252)(H,203,260)(H,204,264)(H,205,259)(H,206,265)(H,207,266)(H,208,271)(H,209,250)(H,210,254)(H,211,256)(H,212,243)(H,213,255)(H,214,257)(H,215,270)(H,216,269)(H,217,272)(H,218,236)(H,219,237)(H,220,244)(H,221,267)(H,222,240)(H,238,239)(H,273,274)(H4,171,172,179)(H4,173,174,180)(H4,175,176,181)/t76-,77-,78-,79-,80-,81-,82+,83+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHSAXUMXBYUKE-JFFWMJMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C164H272N58O52S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152625
Record name Sapecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4081 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119938-54-4
Record name Sapecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119938544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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